7-Oxaspiro[3.5]nonan-2-amine hydrochloride
Description
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is a spirocyclic compound characterized by a seven-membered oxacyclic ring fused to a five-membered amine-containing ring. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol (calculated based on structural data). The compound’s spiro architecture confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. It is commercially available under CAS numbers such as 1374658-89-5 (free base) and 2059987-27-6 (hydrochloride salt derivative) .
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXGHQPBUVCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632228-23-9 | |
| Record name | 7-oxaspiro[3.5]nonan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization to Form the Spirocyclic Oxetane Core
The spirocyclic oxetane structure is typically formed via intramolecular cyclization reactions of precursors containing appropriate leaving groups and nucleophilic centers. A representative method involves:
- Starting from a linear or cyclic precursor with a hydroxyl or halide group positioned to enable ring closure.
- Treatment under basic or acidic conditions to promote intramolecular nucleophilic substitution, yielding the oxetane ring fused to the cyclohexane ring.
For example, the formation of the 7-oxaspiro[3.5]nonane skeleton can be achieved by cyclization of hydroxycyclohexyl derivatives under controlled conditions.
Introduction of the Amine Group
The amine group at the 2-position is introduced by:
- Direct amination of a keto or halide intermediate at the corresponding position.
- Reductive amination of a ketone precursor with ammonia or primary amines.
- Nucleophilic substitution reactions where a leaving group (e.g., halide) is replaced by an amine nucleophile.
One documented approach involves the reaction of the spirocyclic oxetane intermediate with ammonia or amine reagents under mild conditions to yield the free amine.
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt by:
- Treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate).
- The resulting hydrochloride salt precipitates or can be isolated by solvent evaporation and recrystallization.
This step improves the compound’s stability and facilitates purification.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Suitable cyclohexanone derivative with leaving group | Intramolecular cyclization under basic conditions (e.g., NaH, K2CO3) | Formation of spirocyclic oxetane intermediate |
| 2 | Ammonia or primary amine, mild heating | Nucleophilic substitution or reductive amination to introduce amine | Formation of 7-oxaspiro[3.5]nonan-2-amine |
| 3 | HCl in ethanol or ethyl acetate | Formation of hydrochloride salt by acid treatment | Crystallization of 7-oxaspiro[3.5]nonan-2-amine hydrochloride |
Alternative Synthetic Routes and Notes from Patent Literature
A patent (US5508428A) describes related spirocyclic amines synthesized via multi-step reactions involving:
- Reaction of ethyl acetoacetate with 1,2-dibromoethane to form cyclopropanecarboxylate intermediates.
- Bromination and subsequent cyclization with amines.
- Purification steps including high-performance liquid chromatography (HPLC) for optical isomer separation.
- Use of trifluoroacetic acid and hydrochloric acid treatments for deprotection and salt formation.
- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere to reduce intermediates.
- Multiple extraction and recrystallization steps to isolate pure hydrochloride salts.
Research Findings and Analytical Data
- The spirocyclic oxetane intermediate is confirmed by spectroscopic methods such as NMR and IR, showing characteristic signals for the oxetane ring and spiro junction.
- The amine functionality is verified by proton NMR (NH2 signals) and elemental analysis.
- The hydrochloride salt exhibits improved crystallinity and melting point, confirmed by X-ray crystallography.
- Oxone® in formic acid has been used for oxidative cyclizations involving spirocyclic oxetanes, indicating possible oxidative routes to related fused heterocycles from 7-oxaspiro[3.5]nonan-2-amine derivatives.
Summary Table: Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Cyclization | Base-mediated intramolecular substitution | Formation of spirocyclic oxetane ring |
| Amination | Ammonia or primary amine, mild heat | Introduction of amine at 2-position |
| Salt formation | HCl in ethanol or ethyl acetate | Hydrochloride salt isolation |
| Purification | Recrystallization, chromatography | Ensures optical purity and removal of impurities |
| Catalytic reduction (optional) | Pd/C, H2 atmosphere | Used in related spirocyclic amine syntheses |
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amine compounds .
Scientific Research Applications
Overview
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes an amine functional group. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and materials science. Its potential applications are primarily driven by its structural properties, which facilitate interactions with biological targets and enable its use as a building block in synthetic chemistry.
Medicinal Chemistry
Biological Activity : The compound exhibits promising biological activities, particularly in the area of enzyme modulation and potential anti-cancer properties. Preliminary studies have indicated that it can inhibit the viability of certain cancer cell lines, suggesting that it may serve as a lead compound for the development of new anti-cancer agents. For instance, in vitro assays have shown significant cytotoxic effects on melanoma cells over 48 to 72 hours of treatment, indicating its potential as an anti-cancer agent .
Mechanism of Action : The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of the hydroxyl group facilitates hydrogen bonding, enhancing interactions with biological molecules .
Organic Synthesis
Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions, enabling chemists to create more complex molecular architectures .
Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions to yield various derivatives with distinct properties. For example, oxidation can convert the hydroxyl group into carbonyl compounds, while reduction can produce different alcohol derivatives .
Case Study on Cancer Cell Lines
A study focused on melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability over time. The mechanistic insights revealed that the compound could disrupt specific signaling pathways associated with cell proliferation and survival, providing valuable information on its potential therapeutic applications .
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Ring System : This is achieved through cyclization reactions using appropriate precursors.
- Functionalization : Introduction of the amine group via further reaction steps.
While specific industrial production methods are not widely documented, optimizing synthetic routes for large-scale production involves selecting cost-effective reagents and refining reaction conditions for high yield and purity .
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[3.5]nonan-2-amine Hydrochloride (CAS: 4734-81-0)
- Structural Difference : Lacks the oxygen atom in the seven-membered ring.
- Properties :
- Molecular formula: C₈H₁₆ClN
- Molecular weight: 161.67 g/mol
- This compound is used in neuropharmacological studies .
7,7-Difluorospiro[3.5]nonan-2-amine Hydrochloride
- Structural Difference : Incorporates two fluorine atoms at the 7-position of the spirocyclic system.
- Properties :
- Molecular formula: C₈H₁₄ClF₂N
- Molecular weight: 217.66 g/mol
- Impact : Fluorination increases metabolic stability and electronegativity, making it suitable for PET imaging probes or enzyme inhibitors .
2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine Hydrochloride (CAS: 2613383-95-0)
- Structural Difference : Contains an ethynyl group at the 2-position.
- Properties: Molecular formula: C₁₀H₁₅ClNO Molecular weight: 235.7 g/mol
- Impact : The ethynyl group enables click chemistry applications, facilitating bioconjugation in drug delivery systems .
7-Oxaspiro[3.5]nonan-3-ylmethanamine Hydrochloride (CAS: 2059987-27-6)
- Structural Difference : The amine group is positioned at the 3-ylmethanamine site instead of the 2-position.
- Properties: Molecular formula: C₉H₁₈ClNO Molecular weight: 191.70 g/mol
- Impact : Altered amine positioning affects receptor binding affinity, as seen in comparative studies of dopamine analogues .
Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 7-Oxaspiro[3.5]nonan-2-amine HCl | C₈H₁₆ClNO | 177.67 | 2059987-27-6 | Amine, ether |
| Spiro[3.5]nonan-2-amine HCl | C₈H₁₆ClN | 161.67 | 4734-81-0 | Amine |
| 7,7-Difluorospiro[3.5]nonan-2-amine HCl | C₈H₁₄ClF₂N | 217.66 | N/A | Amine, difluoro |
| 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine HCl | C₁₀H₁₅ClNO | 235.7 | 2613383-95-0 | Amine, ether, ethynyl |
Stability and Handling Considerations
- Storage: 7-Oxaspiro[3.5]nonan-2-amine hydrochloride requires storage at 2–8°C to prevent degradation, while its difluoro and ethynyl derivatives are stable at room temperature .
- Safety: Most spirocyclic amines show low acute toxicity (GHS classification: No known hazards), but prolonged exposure requires standard lab precautions .
Biological Activity
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is a spirocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, suggesting applications in drug development and therapeutic interventions.
Structural Characteristics
The molecular formula of this compound is , and it features a spirocyclic structure that includes a four-membered ring fused to a six-membered ring through an oxygen atom. This configuration contributes to its distinct chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClNO |
| SMILES | C1CC2(C1N)CCOCC2 |
| InChI | InChI=1S/C8H15NO/c9-7... |
| Molecular Weight | 173.67 g/mol |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The amine group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins involved in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Interaction: It can bind to receptors, potentially influencing signaling pathways associated with diseases such as cancer or neurodegenerative disorders.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary findings indicate that it may induce apoptosis in cancer cell lines by targeting specific cellular pathways.
- Neuroprotective Effects: Given its interaction with muscarinic acetylcholine receptors, it may have implications in treating neurodegenerative diseases.
Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Efficacy
In vitro tests demonstrated that the compound showed promising activity against several bacterial strains, including resistant strains, indicating its potential as a new antimicrobial agent.
Neuropharmacological Studies
Research focusing on the interaction of this compound with muscarinic receptors highlighted its potential role as an antagonist, which could be beneficial in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other spirocyclic compounds. Below is a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Oxaspiro[3.5]nonan-7-amine | C8H15NO | Different positioning of the oxaspiro group |
| 7-Oxaspiro[3.5]nonan-1-amine | C8H15NO | Variation in amine position affects reactivity |
| 2-Oxaspiro[3.5]nonan-7-amine | C8H15NO | Similar spirocyclic structure but different functional groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Oxaspiro[3.5]nonan-2-amine hydrochloride, and how can intermediates be stabilized?
- Methodology : Utilize amine protection strategies (e.g., tert-butoxy groups) to stabilize reactive intermediates during spirocyclic ring formation. Ring-closing reactions involving oxirane or cyclopropane precursors are common, as seen in structurally analogous compounds like 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride . Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to enhance yield and minimize byproducts.
Q. How can the spirocyclic configuration and amine positioning be confirmed experimentally?
- Methodology : Employ 2D NMR techniques (COSY, NOESY) to resolve spatial relationships between protons in the spiro core. X-ray crystallography is definitive for confirming the bicyclic structure, while high-resolution mass spectrometry (HRMS) validates molecular weight (expected ~228–230 g/mol based on analogs) . IR spectroscopy can corroborate amine hydrochloride salt formation via N–H and Cl⁻ absorption bands.
Q. What solubility characteristics should be considered for this compound in aqueous vs. organic solvents?
- Methodology : Test solubility incrementally in polar solvents (water, methanol) and non-polar solvents (DCM, ethyl acetate). Hydrochloride salts typically exhibit higher aqueous solubility than free bases. For analogs like 2-Oxaspiro[4.4]nonan-3-yl methanamine hydrochloride, solubility in DMSO (>10 mg/mL) is common, but precipitation may occur in buffers with pH >7.0 .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes in spirocyclic amine synthesis?
- Methodology : Compare chiral catalysts (e.g., BINOL-derived phosphoric acids) to control enantioselectivity during cyclization. For example, spiro analogs with tert-butoxy groups show stereochemical dependence on solvent polarity, where THF favors one enantiomer over DCM . Monitor reaction progress via chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess.
Q. What strategies resolve contradictions in reported stability data for hydrochloride salts of spirocyclic amines?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis, oxidation). Use DSC to identify decomposition temperatures and HPLC-MS to track impurity profiles. For analogs like Vimirogant hydrochloride, aliquoting stock solutions and avoiding freeze-thaw cycles prevents instability . Conflicting data may arise from moisture content or residual solvents, so Karl Fischer titration and GC-MS are critical .
Q. How can computational modeling predict biological activity or binding interactions of this spirocyclic amine?
- Methodology : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs or enzymes) using the compound’s 3D structure. Compare with structurally related bioactive spiro compounds, such as RORγt inhibitors, to infer potential mechanisms. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodology : Use X-ray powder diffraction (XRPD) to identify crystalline phases. Pair with Raman spectroscopy to detect subtle lattice vibrations unique to each polymorph. For hygroscopic forms, dynamic vapor sorption (DVS) profiles can reveal moisture-induced phase transitions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers or molecular descriptors for similar spirocyclic amines?
- Methodology : Cross-reference databases (CAS Registry, PubChem) to verify identifiers. For example, compounds like {7-oxaspiro[4.5]decan-10-yl}methanamine hydrochloride (CAS 2228326-06-3) may share structural motifs but differ in ring size or substituents . Use IUPAC nomenclature tools to resolve naming inconsistencies and confirm structures via spectral libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
